molecular formula C12H10Cl2N2OS B2605109 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol CAS No. 91961-86-3

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol

Cat. No.: B2605109
CAS No.: 91961-86-3
M. Wt: 301.19
InChI Key: KRJUHUSHCGJTSC-UHFFFAOYSA-N
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Description

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol is a chemical compound with the molecular formula C12H10Cl2N2OS and a molecular weight of 301.19 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a 2,4-dichlorophenylmethylthio group and a hydroxyl group at the 4-position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-methyl-4-hydroxypyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-6-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the pyrimidine ring. These structural features contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-4-11(17)16-12(15-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUHUSHCGJTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321336
Record name 2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

91961-86-3
Record name 2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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